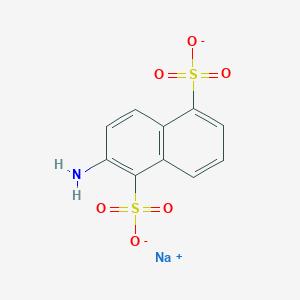

1,5-Naphthalenedisulfonic acid, 2-amino-, monosodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,5-Naphthalenedisulfonic acid, 2-amino-, monosodium salt is a chemical compound with the molecular formula C10H9NO6S2Na. It is a derivative of naphthalene, characterized by the presence of two sulfonic acid groups and an amino group. This compound is commonly used in various industrial and research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Naphthalenedisulfonic acid, 2-amino-, monosodium salt typically involves the sulfonation of naphthalene followed by amination. The process begins with the sulfonation of naphthalene using oleum (a solution of sulfur trioxide in sulfuric acid) at temperatures ranging from 20°C to 35°C. This reaction produces 1,5-naphthalenedisulfonic acid . The sulfonic acid groups are then converted to their sodium salt form by neutralization with sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation and subsequent neutralization processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The sulfonation reaction is typically carried out in reactors equipped with temperature control and efficient mixing to ensure uniformity .

Análisis De Reacciones Químicas

Types of Reactions

1,5-Naphthalenedisulfonic acid, 2-amino-, monosodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

Reduction: Reduction reactions can convert the amino group to an amine.

Substitution: The sulfonic acid groups can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various naphthalene derivatives, such as naphthoquinones, amines, and substituted naphthalenes .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Organic Synthesis

- Used as a reagent in the synthesis of dyes and pigments.

- Acts as a precursor for various organic compounds due to its functional groups.

-

Biochemical Studies

- Employed in enzyme kinetics studies.

- Functions as a fluorescent probe in biochemical assays, enhancing detection sensitivity.

-

Pharmaceutical Development

- Investigated for its potential as a diagnostic agent in medical imaging.

- Utilized in the development of new pharmaceuticals targeting specific biological pathways.

-

Industrial Applications

- Applied in the production of specialty chemicals including surfactants and corrosion inhibitors.

- Used in dye manufacturing processes owing to its ability to form stable complexes with metal ions.

Data Table: Applications Overview

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Reagent for dyes and pigments | High reactivity and versatility |

| Biochemical Studies | Enzyme kinetics, fluorescent probes | Enhanced detection capabilities |

| Pharmaceutical Development | Diagnostic agents, drug formulation | Potential for targeted therapies |

| Industrial Production | Surfactants, corrosion inhibitors | High stability and effectiveness |

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of derivatives synthesized from 1,5-naphthalenedisulfonic acid. The derivatives exhibited significant radical scavenging activity, suggesting potential applications in health supplements and pharmaceuticals aimed at oxidative stress reduction .

Case Study 2: Enzyme Inhibition

Research focused on the inhibitory effects of sulfonamide derivatives on various enzymes showed that compounds derived from 1,5-naphthalenedisulfonic acid demonstrated notable inhibition of α-glucosidase and acetylcholinesterase. This suggests potential applications in treating conditions like diabetes and Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of 1,5-Naphthalenedisulfonic acid, 2-amino-, monosodium salt involves its interaction with various molecular targets. The sulfonic acid groups enhance its solubility in water, allowing it to interact with biological molecules. The amino group can form hydrogen bonds and participate in nucleophilic reactions, making it a versatile reagent in chemical synthesis .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-1,5-naphthalenedisulfonic acid: Similar structure but without the sodium salt form.

1,5-Naphthalenedisulfonic acid: Lacks the amino group.

2,6-Naphthalenedisulfonic acid disodium salt: Different position of sulfonic acid groups.

Uniqueness

1,5-Naphthalenedisulfonic acid, 2-amino-, monosodium salt is unique due to the presence of both amino and

Actividad Biológica

1,5-Naphthalenedisulfonic acid, 2-amino-, monosodium salt (CAS Number: 17053-09-7) is a sulfonated aromatic compound that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential applications in pharmaceuticals, environmental science, and as a chemical intermediate in various synthetic processes. This article aims to provide an in-depth overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₀H₈NNaO₆S₂

- Molecular Weight : 288.30 g/mol

This compound features two sulfonic acid groups (-SO₃H) and an amino group (-NH₂), which contribute to its solubility and reactivity in biological systems.

Antioxidant Activity

Research indicates that derivatives of naphthalenedisulfonic acids exhibit significant antioxidant properties. A study demonstrated that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant activity is attributed to the presence of the sulfonic and amino groups, which facilitate electron donation .

Antimicrobial Properties

1,5-Naphthalenedisulfonic acid derivatives have shown promising antimicrobial activities against various pathogens. For instance, a study highlighted that certain derivatives exhibited effective inhibition of bacterial growth, suggesting potential applications in developing antimicrobial agents .

| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Candida albicans | 12 | 100 |

Cytotoxic Effects

The cytotoxicity of 1,5-Naphthalenedisulfonic acid has been evaluated in various cancer cell lines. Research indicates that this compound can induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy. The mechanism appears to involve the disruption of mitochondrial function and the activation of caspase pathways .

Study on Antioxidant Activity

A recent study investigated the antioxidant capacity of various naphthalene derivatives, including 1,5-Naphthalenedisulfonic acid. The results showed that this compound effectively reduced oxidative stress markers in vitro:

- Experimental Setup : Human liver cells were treated with hydrogen peroxide and then exposed to varying concentrations of the compound.

- Results : A significant reduction in malondialdehyde (MDA) levels was observed at concentrations above 50 µM.

Study on Antimicrobial Properties

Another study focused on the antimicrobial effects of naphthalene derivatives against multidrug-resistant bacteria:

- Methodology : Disk diffusion method was employed to assess antibacterial activity.

- Findings : The monosodium salt exhibited notable antibacterial activity against resistant strains, indicating its potential as a lead compound for drug development.

Safety and Toxicity

While the biological activities are promising, it is essential to consider the safety profile of 1,5-Naphthalenedisulfonic acid. Toxicological assessments have indicated low acute toxicity levels; however, long-term exposure effects remain under investigation. Regulatory assessments have classified it as having low ecological hazard potential .

Propiedades

Número CAS |

19532-03-7 |

|---|---|

Fórmula molecular |

C10H7NNa2O6S2 |

Peso molecular |

347.3 g/mol |

Nombre IUPAC |

disodium;2-aminonaphthalene-1,5-disulfonate |

InChI |

InChI=1S/C10H9NO6S2.2Na/c11-8-5-4-6-7(10(8)19(15,16)17)2-1-3-9(6)18(12,13)14;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 |

Clave InChI |

ACBJGAPIXKDCRP-UHFFFAOYSA-L |

SMILES |

C1=CC2=C(C=CC(=C2S(=O)(=O)[O-])N)C(=C1)S(=O)(=O)O.[Na+] |

SMILES canónico |

C1=CC2=C(C=CC(=C2S(=O)(=O)[O-])N)C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |

Key on ui other cas no. |

19532-03-7 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.